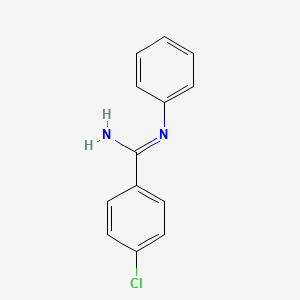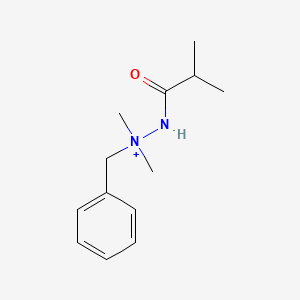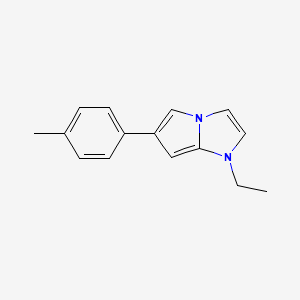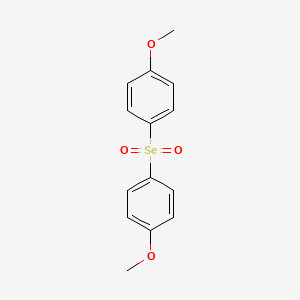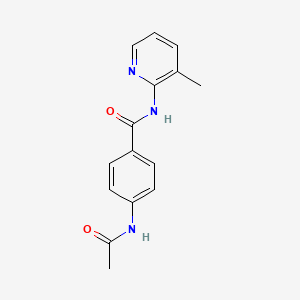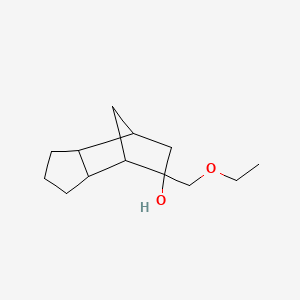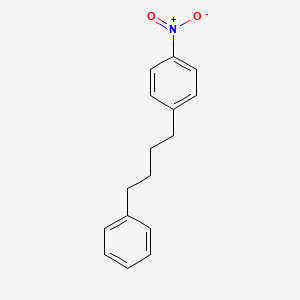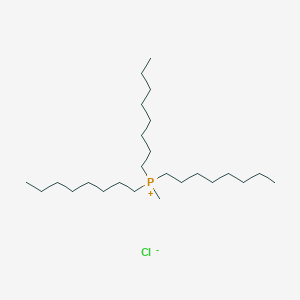
1-Ethenyl-2-methylbenzene;2-methylpropyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-Ethenyl-2-methylbenzene can be synthesized through the alkylation of toluene with ethylene in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the formation of the desired product .
2-Methylpropyl 2-methylprop-2-enoate is synthesized through the esterification of methacrylic acid with isobutanol. This reaction is typically catalyzed by an acid catalyst such as sulfuric acid and occurs under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of 1-ethenyl-2-methylbenzene involves the use of large-scale reactors where toluene and ethylene are reacted in the presence of a zeolite catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products .
For 2-methylpropyl 2-methylprop-2-enoate, the esterification process is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation .
化学反应分析
Types of Reactions
1-Ethenyl-2-methylbenzene undergoes various types of reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Polymerization: The vinyl group in 1-ethenyl-2-methylbenzene can undergo polymerization to form polystyrene derivatives.
2-Methylpropyl 2-methylprop-2-enoate undergoes:
Ester Hydrolysis: This reaction involves the cleavage of the ester bond to form methacrylic acid and isobutanol.
Addition Reactions: The double bond in the methacrylate group can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under controlled temperature conditions.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under elevated temperatures.
Ester Hydrolysis: Acidic or basic conditions are employed, often under reflux.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of 1-ethenyl-2-methylbenzene.
Polymerization: Polymers and copolymers of 1-ethenyl-2-methylbenzene.
Ester Hydrolysis: Methacrylic acid and isobutanol.
科学研究应用
1-Ethenyl-2-methylbenzene is used in the production of polymers and copolymers, which find applications in coatings, adhesives, and sealants . Its derivatives are also used in the synthesis of various organic compounds.
2-Methylpropyl 2-methylprop-2-enoate is used in the production of methacrylate polymers, which are employed in the manufacture of plastics, resins, and coatings . It is also used as a monomer in the synthesis of copolymers with improved mechanical properties.
作用机制
The mechanism of action of 1-ethenyl-2-methylbenzene in polymerization involves the initiation of a free radical chain reaction, where the vinyl group undergoes successive addition reactions to form long polymer chains . The aromatic ring provides stability to the growing polymer chain through resonance stabilization.
For 2-methylpropyl 2-methylprop-2-enoate, the ester group undergoes nucleophilic addition reactions, where the double bond reacts with nucleophiles to form various addition products . The ester group also participates in hydrolysis reactions, where the ester bond is cleaved to form the corresponding acid and alcohol.
相似化合物的比较
Similar Compounds
Styrene: Similar to 1-ethenyl-2-methylbenzene but lacks the methyl group on the aromatic ring.
Methyl Methacrylate: Similar to 2-methylpropyl 2-methylprop-2-enoate but has a methyl group instead of an isobutyl group.
Uniqueness
1-Ethenyl-2-methylbenzene is unique due to the presence of both a vinyl group and a methyl group on the aromatic ring, which influences its reactivity and polymerization behavior .
2-Methylpropyl 2-methylprop-2-enoate is unique due to the presence of the isobutyl group, which affects its steric properties and reactivity in esterification and polymerization reactions .
属性
CAS 编号 |
39401-05-3 |
|---|---|
分子式 |
C17H24O2 |
分子量 |
260.4 g/mol |
IUPAC 名称 |
1-ethenyl-2-methylbenzene;2-methylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H10.C8H14O2/c1-3-9-7-5-4-6-8(9)2;1-6(2)5-10-8(9)7(3)4/h3-7H,1H2,2H3;6H,3,5H2,1-2,4H3 |
InChI 键 |
AYIJLMMQOJAFRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C=C.CC(C)COC(=O)C(=C)C |
相关CAS编号 |
39401-05-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)

